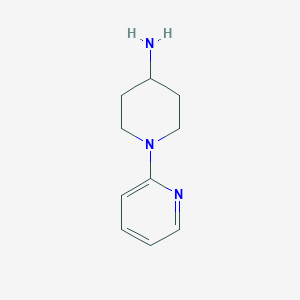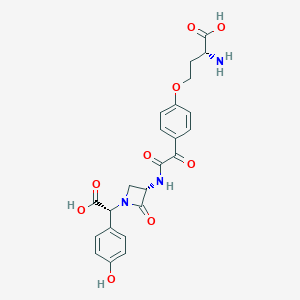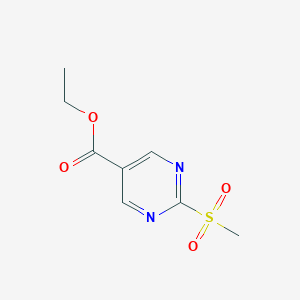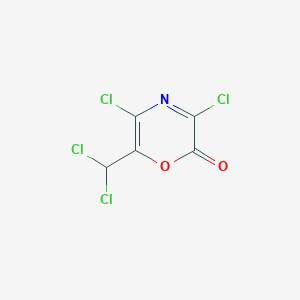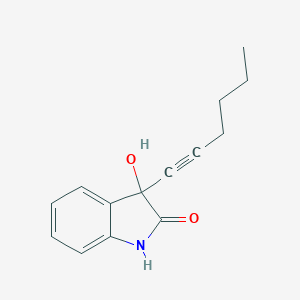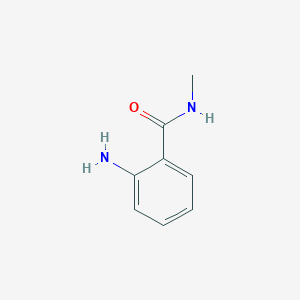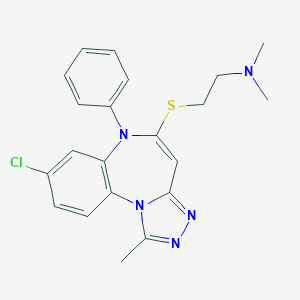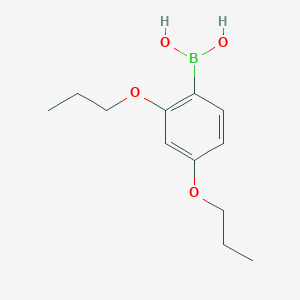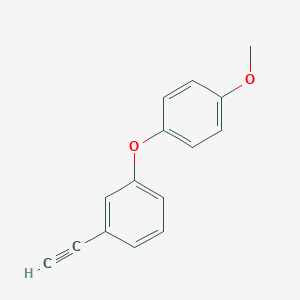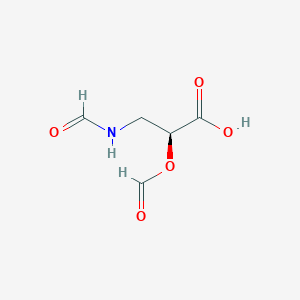
(S)-3-Formamido-2-formyloxypropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Formamido-2-formyloxypropionic acid, commonly known as FFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FFPA has been found to have significant biological activity, making it an attractive target for research.
Wirkmechanismus
The mechanism of action of FFPA is not well understood, but it is believed to act as a nucleophile that can react with various electrophilic groups in proteins. FFPA can form covalent adducts with proteins, which can alter their structure and function. The exact mechanism of action of FFPA is an area of active research.
Biochemische Und Physiologische Effekte
FFPA has been found to have various biochemical and physiological effects. In vitro studies have shown that FFPA can inhibit the activity of various enzymes, including serine proteases and metalloproteases. FFPA has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that FFPA can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FFPA has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. FFPA is also stable and can be easily synthesized in the laboratory. However, FFPA also has some limitations. It can react with multiple targets in cells, making it difficult to determine its specific effects. FFPA is also highly reactive and can be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for research on FFPA. One area of interest is the development of new synthetic methods for FFPA that can improve the yield and purity of the compound. Another area of research is the identification of specific targets of FFPA in cells. This can provide insights into the mechanism of action of FFPA and its potential applications in drug discovery. Additionally, the use of FFPA as a probe for studying protein structure and function is an area of active research. Overall, FFPA is a promising compound with significant potential for scientific research.
Synthesemethoden
FFPA can be synthesized through a multistep process involving the reaction of 3-hydroxypropanoic acid with formic acid and ammonia. The resulting product is then subjected to a series of purification steps to obtain pure FFPA. The synthesis of FFPA is a challenging process, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
FFPA has been found to have various applications in scientific research. One of the primary uses of FFPA is in the study of protein structure and function. FFPA can be used as a probe to study the conformational changes in proteins, which can provide insights into their biological activity. FFPA has also been used in the synthesis of peptides and peptidomimetics, which are important tools in drug discovery.
Eigenschaften
CAS-Nummer |
125496-24-4 |
|---|---|
Produktname |
(S)-3-Formamido-2-formyloxypropionic acid |
Molekularformel |
C5H7NO5 |
Molekulargewicht |
161.11 g/mol |
IUPAC-Name |
(2S)-3-formamido-2-formyloxypropanoic acid |
InChI |
InChI=1S/C5H7NO5/c7-2-6-1-4(5(9)10)11-3-8/h2-4H,1H2,(H,6,7)(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
SVJSKRRBEYBJIU-BYPYZUCNSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)OC=O)NC=O |
SMILES |
C(C(C(=O)O)OC=O)NC=O |
Kanonische SMILES |
C(C(C(=O)O)OC=O)NC=O |
Synonyme |
(S)-3-FORMAMIDO-2-FORMYLOXYPROPIONIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



